molecular formula C23H27N3O3 B11516202 N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide

N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide

Cat. No.: B11516202
M. Wt: 393.5 g/mol
InChI Key: MGPTWQCMTCOYGO-UHFFFAOYSA-N
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Description

2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves the coupling of tryptamine with a substituted phenylcarbamate. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Used as a plant growth regulator.

Uniqueness

2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H27N3O3/c1-15(2)14-29-23(28)26-21(22(27)25-19-10-6-4-8-16(19)3)12-17-13-24-20-11-7-5-9-18(17)20/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

MGPTWQCMTCOYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC(C)C

Origin of Product

United States

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